1-[4-(tert-butyl)benzyl]-2(1H)-quinolinone is a chemical compound that belongs to the class of quinolinones, which are heterocyclic compounds characterized by a fused benzene and pyridine ring. This compound is notable for its potential applications in medicinal chemistry, particularly as a pharmaceutical intermediate. The structure features a tert-butyl group attached to a benzyl moiety, which is further connected to a quinolinone core.
1-[4-(tert-butyl)benzyl]-2(1H)-quinolinone can be classified as:
The synthesis of 1-[4-(tert-butyl)benzyl]-2(1H)-quinolinone typically involves several steps, including the formation of the quinolinone ring and subsequent functionalization. One common method includes the reaction of appropriate benzyl halides with quinolinones under basic conditions.
For example, one synthetic pathway involves treating 4-tert-butylbenzyl bromide with a quinolinone derivative in the presence of a base, leading to the formation of the desired compound through nucleophilic substitution mechanisms .
The molecular structure of 1-[4-(tert-butyl)benzyl]-2(1H)-quinolinone consists of:
1-[4-(tert-butyl)benzyl]-2(1H)-quinolinone can participate in various chemical reactions:
For instance, when subjected to reducing agents like lithium aluminum hydride, the carbonyl group can be converted into an alcohol, altering its pharmacological properties .
The mechanism of action for compounds like 1-[4-(tert-butyl)benzyl]-2(1H)-quinolinone often involves interactions with biological targets such as enzymes or receptors. In studies related to its analogs:
Data from biological assays indicate that modifications on the benzyl or quinolinone moieties can significantly affect potency and selectivity against specific targets .
Relevant analyses such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide insights into thermal stability and phase transitions .
1-[4-(tert-butyl)benzyl]-2(1H)-quinolinone has potential applications in:
Research continues into optimizing its structure for improved efficacy and reduced side effects in therapeutic applications .
Domino (tandem or cascade) reactions enable the sequential formation of multiple bonds in a single operation, offering exceptional atom economy and efficiency for constructing complex heterocycles like the 2-quinolinone core. These processes often mimic biosynthetic pathways, proceeding through carefully designed intermediates without isolation steps. For 1-[4-(tert-butyl)benzyl]-2(1H)-quinolinone, domino strategies frequently commence with ortho-functionalized aniline derivatives and carbonyl partners, incorporating the benzylic component at a strategic point.
A prominent approach involves a reduction-reductive amination domino sequence. Starting from 2-nitroaryl ketones bearing a protected or pre-installed 4-(tert-butyl)benzylamino group, catalytic hydrogenation (e.g., 5% Pd/C) under mild pressure (1-5 atm) first reduces the nitro group. The resulting diamine spontaneously undergoes in situ condensation with the adjacent ketone, forming a cyclic imine intermediate. Subsequent reduction of this imine yields the saturated 1,2,3,4-tetrahydroquinoline, which can be oxidized to the corresponding 2-quinolinone. This sequence delivers excellent diastereoselectivity (>98% trans) in linear systems when substituents dictate stereochemical outcomes, with yields ranging from 78% to 98% depending on substrate constraints [9].
Alternatively, molecular iodine-catalyzed three-component domino reactions provide a metal-free pathway. A mixture of a 2-aminobenzaldehyde derivative, a suitable carbonyl compound (potentially incorporating the tert-butylphenyl motif), and an alkyne undergoes iodine-catalyzed (typically 10 mol%) condensation, imino-Diels–Alder cyclization, isomerization, and air-mediated oxidation. This cascade efficiently assembles the quinoline core, which can be reduced to the quinolinone. Nitromethane is the optimal solvent, and the reaction proceeds at room temperature or with mild heating (40-60°C), tolerating various functional groups. Yields for model quinolines using this method reach 60-85%, influenced by solvent polarity and electronic effects on the aniline and aldehyde .
Table 1: Domino Reaction Strategies for Quinolinone Core Synthesis
Strategy | Key Starting Materials | Catalyst/Conditions | Critical Steps | Typical Yield Range | Key Advantage |
---|---|---|---|---|---|
Reduction-Reductive Amination | 2-Nitroaryl ketones with N-benzyl group | H₂ (1-5 atm), Pd/C (5%) | Nitro reduction → Cyclic imine formation → Reduction | 78-98% | High diastereoselectivity, mild conditions |
Iodine-Catalyzed 3-Component | 2-Aminobenzaldehyde, Carbonyl, Alkyne | I₂ (10 mol%), CH₃NO₂, rt or 40-60°C | Condensation → Imino-Diels–Alder → Isomerization → Oxidation | 60-85% | Metal-free, atom-economical, air-mediated oxidation |
Friedländer-Type Condensation | 2-Aminobenzophenones, Active Methylene | RuCl₂(DMSO)₄, H₂ scavenger | Dehydrogenation → Condensation → Cyclodehydration | 65-90% | Tolerates steric hindrance, versatile substitution |
A third domino route adapts the Friedländer synthesis. Using ruthenium catalysts like RuCl₂(DMSO)₄, (2-aminophenyl)(phenyl)methanols react with ketones (potentially containing the tert-butylphenyl group) via a hydrogen-borrowing mechanism. The catalyst dehydrogenates the alcohol to the aldehyde in situ, which then condenses with the amine and undergoes aldol-type condensation with the ketone enolate, followed by cyclodehydration to form the quinoline. Oxidation yields the quinolinone. This method is effective for introducing sterically demanding groups adjacent to the quinoline nitrogen, crucial for accommodating the 4-(tert-butyl)benzyl substituent. Yields are typically high (65-90%), and the addition of hydrogen scavengers like benzophenone can improve efficiency [2] [9].
Introducing the 4-(tert-butyl)benzyl moiety onto the pre-formed 2-quinolinone nucleus predominantly exploits the enhanced nucleophilicity of the quinolinone nitrogen and the pronounced electrophilicity of benzylic systems. The high reactivity of benzylic halides toward nucleophilic substitution (SN₂ or SNi mechanisms) is central to this approach, driven by resonance stabilization of the incipient benzylic carbocation intermediate.
The synthesis begins with the preparation of 2(1H)-quinolinone via established methods such as the Pfitzinger reaction on isatin derivatives or Conrad-Limpach condensation using anilines and β-keto esters. Parallelly, 4-(tert-butyl)benzyl bromide or chloride is synthesized by radical bromination (or chlorination) of 4-(tert-butyl)toluene using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), often initiated by light or radical initiators like azobisisobutyronitrile. The benzylic halogen in these derivatives is exceptionally labile due to the electron-donating tert-butyl group para to the benzyl position, which further stabilizes the transition state leading to the carbocation [5] [10].
The key alkylation step involves reacting the sodium or potassium salt of 2(1H)-quinolinone (generated in situ with bases like sodium hydride, potassium carbonate, or cesium carbonate in anhydrous polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide) with 4-(tert-butyl)benzyl bromide. The strong base ensures complete conversion of the quinolinone (pKa ~10-12 for the N-H) to its conjugate base, a potent nucleophile. The reaction typically proceeds at room temperature or with mild heating (50-80°C) for 1-12 hours. Monitoring is essential to minimize potential O-alkylation (forming unstable quinoline-2-yl ethers) or dialkylation. Purification often involves chromatography or recrystallization. Yields for this direct N-alkylation generally range from 70% to 92%, influenced by the solvent polarity, counterion of the base (cesium often superior), and the electrophilicity of the benzylic halide (bromide generally more reactive than chloride) [5].
Table 2: Nucleophilic Substitution Conditions for N-Benzylation
Quinolinone Salt Former | Solvent | Benzyl Halide | Temperature | Time (h) | Typical Yield (%) | Side Products |
---|---|---|---|---|---|---|
Sodium Hydride (NaH) | Dimethylformamide | 4-(tert-Butyl)benzyl bromide | 0°C → Room Temperature | 2-4 | 70-80 | O-Alkylation traces |
Potassium Carbonate (K₂CO₃) | Acetonitrile | 4-(tert-Butyl)benzyl bromide | Reflux (82°C) | 8-12 | 65-75 | Dialkylation (minor) |
Cesium Carbonate (Cs₂CO₃) | Dimethylformamide | 4-(tert-Butyl)benzyl chloride | Room Temperature | 4-6 | 85-92 | Minimal O-alkylation |
Tetrabutylammonium Iodide (TBAI)/K₂CO₃ | Acetone | 4-(tert-Butyl)benzyl bromide | Reflux (56°C) | 6 | 75-85 | Quaternary ammonium salts (trace) |
Alternative activation strategies include using Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) to directly couple 2(1H)-quinolinone with 4-(tert-butyl)benzyl alcohol. However, this method can be less efficient and more expensive for large-scale synthesis compared to the halide route. Phase-transfer catalysis (e.g., tetrabutylammonium bromide) can also facilitate the alkylation in biphasic systems (aqueous NaOH/dichloromethane), offering operational simplicity but sometimes yielding lower regioselectivity [10].
Acid catalysis provides powerful routes for constructing the quinolinone ring system directly, often incorporating the arylalkyl moiety during the cyclization event or via subsequent rearrangement. These methods leverage the ability of Brønsted or Lewis acids to activate carbonyl groups, facilitate dehydration, and drive electrocyclic reactions.
A classical approach involves the Skraup or Doebner-von Miller type reactions, modified to incorporate the benzylic substituent. Here, aniline derivatives bearing the 4-(tert-butyl)benzyl group on nitrogen react with glycerol (or acrolein equivalents) and a strong oxidant (like nitrobenzene or arsenic acid) in concentrated sulfuric acid. The acid dehydrates glycerol to acrolein, which undergoes Michael addition with the aniline nitrogen, followed by electrophilic aromatic substitution (cyclization) and oxidation to yield the 1-substituted quinoline. Subsequent oxidation or hydrolysis can furnish the 1-benzyl-2-quinolinone. While historically significant, these conditions are harsh, leading to low regioselectivity and potential decomposition of the acid-sensitive tert-butyl group, limiting their utility for 1-[4-(tert-butyl)benzyl]-2(1H)-quinolinone [9].
More applicable are Povarov-type reactions, which are essentially inverse electron-demand aza-Diels–Alder reactions. Lewis acids like iron(III) chloride, perchloric acid-modified montmorillonite clay, or molecular iodine catalyze the three-component coupling between an N-aryl imine (derived from an aldehyde and an aniline), an electron-rich dienophile (like an enol ether or styrene), and potentially involving the tert-butylbenzaldehyde component. Cycloaddition yields a tetrahydroquinoline adduct, which can be oxidized in situ or in a separate step to the quinolinone. This strategy allows simultaneous formation of the quinoline ring and introduction of substituents at C2, C3, and C4. Yields vary significantly (40-85%) based on the acid catalyst strength and the electronic properties of the imine and dienophile [4].
Acid-catalyzed cyclization of N-(2-acetylaryl)amides offers a more direct route to 2-quinolinones. Starting from 2-aminoacetophenone derivatives, the amine is first benzylated with 4-(tert-butyl)benzyl bromide. The resulting N-benzylated 2-aminoacetophenone then undergoes condensation with a carboxylic acid derivative (e.g., ethyl chloroformate or diethyl carbonate) under acidic conditions (e.g., polyphosphoric acid, PPA, or Eaton's reagent) to form an intermediate amide or ester. Intramolecular condensation, facilitated by the acid catalyst, then yields the 1-benzyl-4-hydroxy-2(1H)-quinolinone, which can be dehydrated to the target 2-quinolinone. Alternatively, direct cyclization using formic acid or acetic anhydride can afford the 2-quinolinone core directly. This method provides good regiocontrol, with yields typically between 60% and 80% [8] [9].
Notably, acid catalysts also promote semipinacol or Wagner-Meerwein rearrangements in advanced intermediates. For instance, substrates containing tertiary alcohols adjacent to the developing quinoline ring system can undergo acid-triggered carbocation rearrangements, potentially installing quaternary centers bearing the tert-butylphenyl group. While less common for this specific molecule, such pathways highlight the potential complexity introduced by acid-mediated transformations in quinolinone synthesis [9].
Transition metals offer unparalleled catalytic efficiency and control in constructing complex heterocycles via tandem processes involving oxidative addition, migratory insertion, and reductive elimination sequences. Synthesizing 1-[4-(tert-butyl)benzyl]-2(1H)-quinolinone leverages several metal-catalyzed methodologies.
Copper-catalyzed domino alkynylation/cyclization represents a versatile strategy. A one-pot, three-component coupling involves an ortho-haloaniline (e.g., 2-iodoaniline), an aldehyde (like 4-(tert-butyl)benzaldehyde), and a terminal alkyne. Catalyzed by copper bromide (CuBr) often with zinc iodide (ZnI₂) as a co-catalyst under solvent-free conditions or in dimethylformamide, this process likely proceeds through initial copper-catalyzed Mannich-type coupling of the aldehyde and aniline to form an imine. Subsequent copper acetylide addition to the imine generates a propargylamine, which undergoes in situ copper-mediated cycloisomerization to yield a 1,2-dihydroquinoline. Oxidation (e.g., air, manganese dioxide) then delivers the 1-substituted quinoline, convertible to the quinolinone. This method efficiently incorporates the benzylic carbon (tert-butylbenzaldehyde) as part of the N-substituent during the heterocycle assembly. Yields range from 55% to 75% for model polysubstituted quinolines [2] [4].
Ruthenium-catalyzed hydrogen-borrowing domino reactions provide an elegant route for incorporating alcohols directly. For example, 2-aminobenzyl alcohol can react with a ketone containing the 4-(tert-butyl)phenyl group (e.g., 1-(4-(tert-butyl)phenyl)ethanone) using RuCl₂(DMSO)₄ as a catalyst. The ruthenium complex dehydrogenates the amino alcohol to an amino aldehyde. Spontaneous condensation with the ketone forms an enone, which undergoes intramolecular Michael addition and subsequent dehydration to yield the 1-substituted quinoline directly. This process avoids pre-functionalization (halides), uses stable alcohol precursors, produces water as the only by-product, and is highly atom-economical. Yields up to 85% have been reported for analogous N-aryl quinolines, though steric bulk from the tert-butyl group may necessitate optimization [2] [9].
Rhodium-catalyzed silylformylation-carbocyclization offers a sophisticated approach for building fused or substituted quinolinone precursors. While typically applied to alkyne substrates for oxygen heterocycles, the methodology can be adapted. A terminal alkyne tethered to an aniline derivative (e.g., N-propargyl aniline with a tert-butylbenzyl group) undergoes rhodium-catalyzed (e.g., Rh₄(CO)₁₂) silylformylation with hydrosilanes and carbon monoxide. The reaction inserts both a -CHO and a -SiR₃ group across the triple bond with high syn selectivity and regiochemistry (formyl group on the terminal carbon). The aldehyde functionality can then participate in intramolecular electrophilic cyclization onto the aromatic ring, forming a new ring system that can be elaborated to the quinolinone scaffold after desilylation and oxidation. This method excels in regioselectivity and functional group tolerance, yielding advanced intermediates with defined stereochemistry in 60-80% yields [6].
Palladium-catalyzed domino processes combining C-N and C-C bond formation are also relevant. Buchwald-Hartwig amination of ortho-haloanilines with 4-(tert-butyl)benzylamine installs the N-benzyl group first. Subsequent palladium/copper co-catalyzed carbonylative cyclization (under CO atmosphere) or Heck-type cyclization onto a tethered alkene/alkyne then constructs the 2-quinolinone ring. While powerful, the need for specific orthogonal protecting groups and precise reaction sequences can make this approach more synthetically demanding [9].
The Ugi four-component reaction (U-4CR) is a cornerstone of combinatorial chemistry, enabling the rapid assembly of highly diverse peptide-like scaffolds from amines, carbonyl compounds (aldehydes or ketones), carboxylic acids, and isocyanides. Post-Ugi modifications transform these linear Ugi adducts into complex heterocycles like 2-quinolinones, offering unparalleled opportunities for introducing structural diversity around the 1-[4-(tert-butyl)benzyl]-2(1H)-quinolinone core.
The strategy for quinolinones typically employs an Ugi reaction where one component contains masked functionality suitable for subsequent cyclization. Key approaches include:
Table 3: Post-Ugi Modification Strategies Towards Quinolinones
Ugi Input Strategy | Ugi Components | Key Post-Ugi Modification | Cyclization Conditions | Functional Group Handle | Diversity Point for Target |
---|---|---|---|---|---|
ortho-Aminoacetophenone as Amine | Amine: 2-Aminoacetophenone, Carbonyl: R¹CHO (e.g., 4-(tert-Butylbenzaldehyde), Acid: R²COOH, Isocyanide: R³NC | Acid-catalyzed Aldol Condensation | TFA, Toluene, Δ; or PTSA, Methanol, Δ | Ketone (from amine) | R¹ (N-Benzyl), R², R³ (C4 Subst.) |
Alkynyl Carboxylic Acid | Amine: R⁴NH₂, Carbonyl: R⁵CHO, Acid: HC≡C-(CH₂)n-COOH, Isocyanide: R⁶NC | Pd/Cu-catalyzed Alkyne Amination | Pd(OAc)₂, CuI, Base, DMF, 80-100°C | Alkyne (from acid) | R⁴, R⁵, R⁶, n (Linker) |
Protected Amino Acid + Aldehyde | Amine: R⁷NH₂, Carbonyl: OHC-Ar (tert-Butylphenyl), Acid: N-Cbz-α-Amino Acid, Isocyanide: R⁸NC | Deprotection (H₂/Pd or TFA) → Lactamization | H₂ (1 atm), Pd/C, MeOH; then Acid, Δ | Amine (deprotected), Carboxyl | R⁷, Amino Acid Side Chain, R⁸ (C2) |
The power of post-Ugi diversification lies in its ability to generate vast libraries of analogs from a single Ugi scaffold. For 1-[4-(tert-butyl)benzyl]-2(1H)-quinolinone, the 4-(tert-butyl)benzyl group can be introduced as part of the amine (e.g., 4-(tert-butyl)benzylamine), the carbonyl (4-(tert-butyl)benzaldehyde), or potentially within the isocyanide. The Ugi reaction builds molecular complexity efficiently, and the subsequent cyclization installs the quinolinone core while maintaining the crucial benzylic substituent. This strategy is particularly valuable for structure-activity relationship studies in drug discovery, enabling rapid exploration of substituents on the quinolinone ring and the benzyl group [3] [7].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 203860-42-8